ジチオアセタール

Dithioacetals are a class of organic compounds containing two thioether groups (-S-) linked to the same carbonyl group, typically in an acetal-like structure. The general formula for dithioacetals is R1C(OR2)SR3, where R1, R2, and R3 can be a variety of alkyl or aryl groups. These compounds are often prepared by the reaction of a thiol with an acetal reagent under basic conditions.

Dithioacetals play significant roles in organic synthesis due to their ability to act as protecting groups for thiol functionalities. They are commonly used as intermediates in various chemical reactions, including cross-coupling reactions and transformations that require the protection or manipulation of sulfur-containing functional groups. Additionally, dithioacetals can be employed in the synthesis of drugs, agrochemicals, and other complex molecules where controlled modification of sulfhydryl groups is necessary.

The stability and reactivity of dithioacetals vary depending on their structure; however, they generally exhibit improved stabilities compared to thiol compounds. These properties make them valuable tools for synthetic chemists seeking efficient methods to handle thiols in a wide range of reactions.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

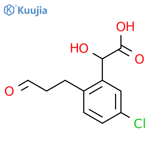

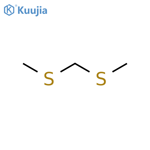

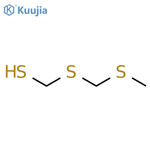

|

Bis(methylthio)methane | 1618-26-4 | C3H8S2 |

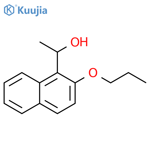

|

1,3-Dithiepane, 2-(1-methylethyl)- | 87973-74-8 | C8H16S2 |

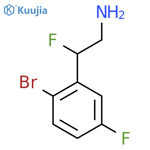

|

(Methylthio)methylthiolacetate | 38634-59-2 | C4H8OS2 |

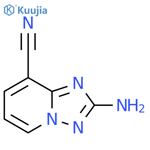

|

1,2,4,6-tetrathiepane | 292-45-5 | C3H6S4 |

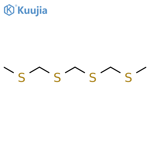

|

2,4,6,8-tetrathianonane | 35167-22-7 | C5H12S4 |

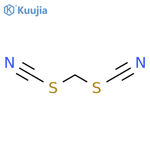

|

Methylene dithiocyanate | 6317-18-6 | C3H2N2S2 |

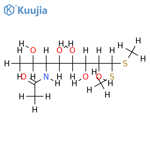

|

Di-Me dethioacetal,6-N-Ac-Lincosamine | 6910-21-0 | C12H25NO6S2 |

|

Trisulfide, methyl [[(methylthio)methyl]thio]methyl | 185992-81-8 | C4H10S5 |

|

1-[[(Methylthio)methyl]thio]methanethiol | 29414-48-0 | C3H8S3 |

|

2,2-bis(ethylsulfanyl)acetohydrazide | 183474-72-8 |

関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

推奨される供給者

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品